![molecular formula C12H16O3 B1330108 Ethyl 4-phenoxybutanoate CAS No. 2364-59-2](/img/structure/B1330108.png)
Ethyl 4-phenoxybutanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as ethyl (R)-4-cyano-3-hydroxybutanoate and ethyl (R)-4-chloro-3-hydroxybutanoate is well-documented. These compounds are synthesized using both chemical and enzymatic methods. For instance, ethyl (R)-4-cyano-3-hydroxybutanoate is synthesized as a chiral synthon for atorvastatin and can be produced using biocatalysts like halohydrin dehalogenase and nitrilase . Similarly, ethyl (R)-4-chloro-3-hydroxybutanoate can be synthesized using recombinant E. coli cells expressing secondary alcohol dehydrogenase, with 2-propanol as an energy source to regenerate NADH .
Molecular Structure Analysis
The molecular structure of ethyl 4-phenoxybutanoate would consist of an ethyl ester functional group and a phenoxy substituent. The papers discuss the structure of similar compounds, such as ethyl 4-chloro-3-hydroxybutanoate, which includes a halogen substituent and a hydroxy group, indicating the presence of chiral centers and the potential for enantiomeric synthesis .
Chemical Reactions Analysis
The chemical reactivity of related compounds involves various transformations. For example, ethyl 3-oxo-2,4-diphenylbutanoate undergoes photochemical reactions to produce radical recombination products and small amounts of other compounds . Ethyl 4-bromo-3-hydroxybutanoate can be acylated to produce different derivatives, which can further undergo reactions like dehydrobromination to yield crotonate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl esters of hydroxybutanoate derivatives are influenced by their functional groups. For instance, the presence of a halogen can affect the compound's reactivity and solubility. The enzymatic synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate in a biphasic system demonstrates the compound's solubility characteristics and the potential for high enantiomeric excess and yield . The pyrolysis kinetics of ethyl 3-hydroxy-3-methylbutanoate, a related compound, have been studied, indicating its stability and decomposition products under high-temperature conditions .
Scientific Research Applications
Biocatalyst Research and Synthesis
Biocatalyst Development : Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], a derivative of ethyl 4-phenoxybutanoate, is significant in synthesizing angiotensin-converting enzyme inhibitors like enalapril and lisinopril. Research has focused on biocatalyst methods for synthesizing (R)-HPBE, offering an eco-friendly and efficient approach (Zhao Jin-mei, 2008).
Enzymatic Synthesis for Chiral Drugs : Ethyl (S)-4-chloro-3-hydroxybutanoate ester, closely related to this compound, is a precursor for chiral drugs including statins. The enzymatic reduction process using biocatalysts like yeast carbonyl reductases offers advantages like low cost, high yield, and enantioselectivity (Q. Ye et al., 2011).
Production of Chiral Intermediates : Ethyl (R)-4-cyano-3-hydroxybutanoate, a key intermediate in producing cholesterol-lowering drugs like Lipitor, can be synthesized from compounds similar to this compound. This process uses whole-cell biocatalysts, highlighting the importance of microbial synthesis in pharmaceutical production (J. Jin & Jie Zhang, 2011).
Gas-phase Pyrolysis for Compound Synthesis : Ethyl 3-hydroxy-3-methylbutanoate, structurally related to this compound, undergoes gas-phase pyrolysis to produce components like acetone and ethyl acetate. This process, involving elimination reactions, is important in organic synthesis and industrial chemistry (R. Dominguez et al., 1996).
Biocatalysis and Microbial Reduction
Microbial Reduction in Drug Synthesis : Microorganisms play a crucial role in the asymmetric reduction of compounds similar to this compound, leading to the production of optically active intermediates for pharmaceuticals (S. Shimizu et al., 1990).
- 4-phenylbutanoate [(R)-EHPB], related to this compound, has been produced using microbial reduction in interface bioreactors. This method is effective for synthesizing intermediates for anti-hypertension drugs, demonstrating the importance of bioreactor technology in medicinal chemistry (S. Oda et al., 1998).
Biocatalytic Synthesis in Biphasic Systems : The biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, a structurally similar compound to this compound, has been optimized in aqueous-organic solvent biphasic systems. This process, using fungi like Aureobasidium pullulans, underscores the potential of biphasic systems in producing high-purity chiral compounds (Jun-yao He et al., 2006).
Enantioselective Bioconversion : Escherichia coli cells expressing yeast reductase have been used for the enantioselective bioconversion of compounds related to this compound. This method is significant for producing chiral building blocks for drugs like L-carnitine and hypercholesterolemia medications (H. Park et al., 2010).
Chemical Transformations and Synthesis
- Photochromic Diarylethene Precursors : Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate, similar to this compound, undergoes aerobicdimerization to produce photochromic diarylethenes. These compounds can be modified chemically to create photoactive materials with desired properties, highlighting the role of this compound analogs in materials science and photochemistry (A. Lvov et al., 2017).
Safety and Hazards
Ethyl 4-phenoxybutanoate should be handled with care. Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and all sources of ignition should be removed . It is also recommended to store the compound in a well-ventilated place and keep the container tightly closed .
Mechanism of Action
Target of Action
Ethyl 4-phenoxybutanoate, also known as ethyl 4-phenoxybutyrate , is a chemical compound that has been studied for its potential role in the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and heart failure. They work by inhibiting the action of ACE, which is involved in the renin-angiotensin system that regulates blood pressure .
Mode of Action
It is known that the compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (opbe) to ®-2-hydroxy-4-phenylbutanoate [®-hpbe] with carbonyl reductases . This process is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Biochemical Pathways
The biochemical pathway of this compound involves the reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate [®-HPBE] with carbonyl reductases . This process is part of the larger pathway for the production of ACE inhibitors, which are used to prevent the formation of angiotensin II and lower blood pressure .
Result of Action
The result of the action of this compound is the production of ®-2-hydroxy-4-phenylbutanoate [®-HPBE], a key precursor for the synthesis of various anti-hypertension drugs . The overall yield, chemical purity, and enantiomeric excess of ®-HPBE were reported to be 58%, 99.1%, and 90%, respectively .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the biocatalytic asymmetric reduction of OPBE to ®-HPBE with carbonyl reductases is performed under mild reaction conditions . Moreover, the process is environmentally benign, highlighting the potential of this compound for green chemistry applications .
properties
IUPAC Name |
ethyl 4-phenoxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-14-12(13)9-6-10-15-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVIVXBQBFMYCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278654 | |
Record name | Ethyl 4-phenoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2364-59-2 | |
Record name | 2364-59-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-phenoxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.